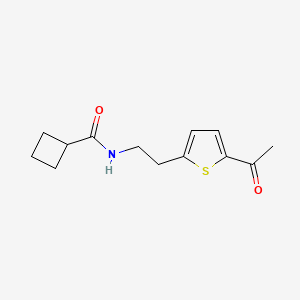
2-Benzylbenzaldehyde
Vue d'ensemble
Description
2-Benzylbenzaldehyde is an organic compound with the molecular formula C14H12O. It consists of a benzene ring with a benzyl group and an aldehyde group attached to it. This compound is known for its unique structure, which makes it a valuable intermediate in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Benzylbenzaldehyde can be synthesized through various methods. One common approach involves the condensation reaction between benzaldehyde and phenylacetic acid using a Lewis acid catalyst like aluminum chloride (AlCl3). Another method involves the use of 2-methylbenzaldehyde and iodo-aromatic hydrocarbons as raw materials, with N,N-dimethyl ethylenediamine as a catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The reaction mixture is typically stirred under reflux for several hours, followed by filtration and extraction to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert it into benzyl alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Catalysts like aluminum chloride (AlCl3) and reagents like bromine (Br2) are commonly employed.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives
Applications De Recherche Scientifique
2-Benzylbenzaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules through reactions like condensation, aldol reactions, and reductive amination.
Material Science: Certain derivatives exhibit liquid crystalline properties, making them useful in displays, sensors, and optical devices.
Biological Studies: Some derivatives have shown potential antimicrobial activity against certain bacteria and fungi.
Mécanisme D'action
The mechanism of action of 2-Benzylbenzaldehyde involves its reactive carbonyl group, which can form Schiff bases with amines. This reactivity allows it to participate in various chemical transformations, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring and an aldehyde group.
Phenylacetaldehyde: Contains a phenyl group attached to an acetaldehyde moiety.
Cinnamaldehyde: Features a benzene ring with an attached propenal group.
Uniqueness: 2-Benzylbenzaldehyde is unique due to its structure, which includes both a benzyl group and an aldehyde group attached to the benzene ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-benzylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMCHWCVLPVAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2445287.png)


![4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzamido)benzoic acid](/img/structure/B2445290.png)
![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2445292.png)
![6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2445296.png)
![N-(2,5-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2445297.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2445302.png)



![1-Benzyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2445307.png)
![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)
